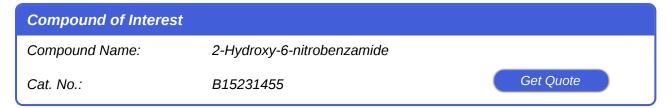


Spectroscopic Profile of 2-Hydroxy-6nitrobenzamide: A Technical Guide

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For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the expected spectroscopic data for the compound **2-Hydroxy-6-nitrobenzamide**. Due to the limited availability of direct experimental data for this specific molecule in the public domain, this document leverages data from structurally similar compounds to predict and illustrate the characteristic spectroscopic features. This guide is intended to serve as a valuable resource for researchers in the fields of medicinal chemistry, analytical chemistry, and drug development by offering insights into the anticipated Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, along with generalized experimental protocols for their acquisition.

Introduction

2-Hydroxy-6-nitrobenzamide is a substituted aromatic compound of interest in medicinal and materials chemistry. Its structure, featuring a hydroxyl group, a nitro group, and an amide functional group on a benzene ring, suggests potential applications in drug discovery and as a synthetic intermediate. A thorough understanding of its spectroscopic properties is crucial for its identification, characterization, and quality control. This guide presents a detailed analysis of its expected spectroscopic signature.

Predicted Spectroscopic Data



While direct experimental spectra for **2-Hydroxy-6-nitrobenzamide** are not readily available, the following tables summarize the predicted and expected data based on the analysis of closely related compounds such as 2-nitrobenzamide, 2-hydroxy-5-nitrobenzamide, and other substituted benzamides.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the molecular structure of organic compounds. The predicted ¹H and ¹³C NMR data for **2-Hydroxy-6-nitrobenzamide** are presented below.

Table 1: Predicted ¹H NMR Data for **2-Hydroxy-6-nitrobenzamide**

Chemical Shift (δ, ppm)	Multiplicity	Integration	Assignment
~11.0 - 12.0	Singlet	1H	Ar-OH
~8.0 - 8.2	Doublet	1H	Ar-H
~7.8 - 8.0	Doublet	1H	Ar-H
~7.5 - 7.7	Triplet	1H	Ar-H
~7.5 (broad)	Singlet	1H	-CONH ₂
~7.3 (broad)	Singlet	1H	-CONH ₂

Note: The chemical shifts of the amide protons are highly dependent on the solvent and concentration.

Table 2: Predicted ¹³C NMR Data for **2-Hydroxy-6-nitrobenzamide**



Chemical Shift (δ, ppm)	Assignment
~170	C=O (Amide)
~155	С-ОН
~145	C-NO ₂
~135	Ar-CH
~125	Ar-CH
~120	Ar-C (quaternary)
~118	Ar-CH

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. The expected characteristic IR absorption bands for **2-Hydroxy-6-nitrobenzamide** are listed below.

Table 3: Predicted IR Data for 2-Hydroxy-6-nitrobenzamide

Wavenumber (cm ⁻¹)	Intensity	Assignment
3450 - 3300	Strong, Broad	O-H Stretch (Phenolic)
3350 - 3150	Medium	N-H Stretch (Amide)
1680 - 1650	Strong	C=O Stretch (Amide I)
1620 - 1580	Medium	N-H Bend (Amide II)
1550 - 1500	Strong	N=O Asymmetric Stretch (Nitro)
1350 - 1300	Strong	N=O Symmetric Stretch (Nitro)
1300 - 1200	Strong	C-O Stretch (Phenolic)

Mass Spectrometry (MS)



Mass spectrometry provides information about the mass-to-charge ratio of a compound, allowing for the determination of its molecular weight and elemental composition.

Table 4: Predicted Mass Spectrometry Data for 2-Hydroxy-6-nitrobenzamide

m/z	lon
182.04	[M]+ (Molecular Ion)
166.04	[M-O] ⁺
165.03	[M-OH]+
136.04	[M-NO ₂] ⁺
121.05	[M-CONH ₂ -O] ⁺

Experimental Protocols

The following are generalized protocols for the acquisition of spectroscopic data for a compound such as **2-Hydroxy-6-nitrobenzamide**.

NMR Spectroscopy

- Sample Preparation: A 5-10 mg sample of **2-Hydroxy-6-nitrobenzamide** would be dissolved in approximately 0.6 mL of a deuterated solvent (e.g., DMSO-d₆, CDCl₃, or Acetone-d₆) in a 5 mm NMR tube. Tetramethylsilane (TMS) is typically used as an internal standard (0 ppm).
- Instrumentation: ¹H and ¹³C NMR spectra would be recorded on a 400 MHz or 500 MHz NMR spectrometer.
- ¹H NMR Parameters:

Number of scans: 16-64

Relaxation delay: 1-2 seconds

Pulse width: 30-45 degrees

Spectral width: -2 to 12 ppm



¹³C NMR Parameters:

Number of scans: 1024-4096

Relaxation delay: 2-5 seconds

Pulse program: Proton-decoupled

Spectral width: 0 to 200 ppm

Infrared (IR) Spectroscopy

 Sample Preparation: For solid samples, an Attenuated Total Reflectance (ATR) accessory is commonly used. A small amount of the solid sample is placed directly on the ATR crystal.
 Alternatively, a KBr pellet can be prepared by mixing a small amount of the sample with dry potassium bromide and pressing it into a thin disk.

Instrumentation: An FTIR spectrometer would be used.

Parameters:

Spectral range: 4000-400 cm⁻¹

Resolution: 4 cm⁻¹

Number of scans: 16-32

Mass Spectrometry

 Sample Preparation: The sample would be dissolved in a suitable volatile solvent (e.g., methanol, acetonitrile) to a concentration of approximately 1 mg/mL.

• Instrumentation: A high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) equipped with an electrospray ionization (ESI) source would be used.

Parameters:

Ionization mode: Positive or negative ion mode would be tested.







Mass range: 50-500 m/z

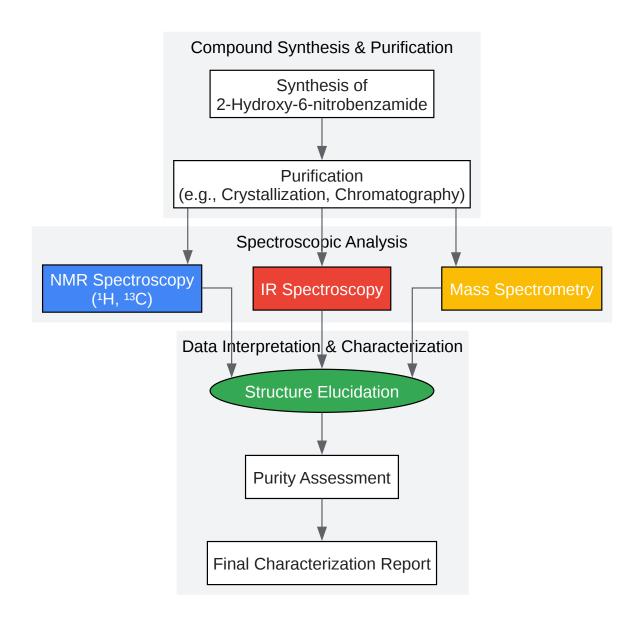
Capillary voltage: 3-4 kV

• Source temperature: 100-150 °C

Workflow for Spectroscopic Analysis

The following diagram illustrates a typical workflow for the spectroscopic analysis and characterization of a novel chemical compound.





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Caption: General workflow for the synthesis and spectroscopic characterization of a chemical compound.

Conclusion

This technical guide provides a predictive overview of the spectroscopic data for **2-Hydroxy-6-nitrobenzamide**. While awaiting direct experimental verification, the data presented herein,







based on analogous structures, offers a solid foundation for researchers working with this and related compounds. The outlined experimental protocols provide a standardized approach for obtaining high-quality spectroscopic data, which is essential for unambiguous structure determination and purity assessment in the context of drug discovery and development.

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